Naphthensäuren, Zinksalze

Übersicht

Beschreibung

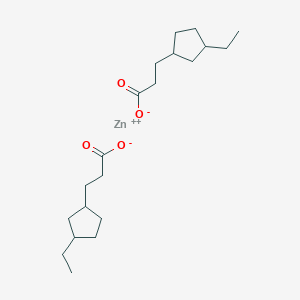

Naphthenic acids, zinc salts is a useful research compound. Its molecular formula is 2(C11H7O2).Zn and its molecular weight is 403.9 g/mol. The purity is usually 95%.

The exact mass of the compound Naphthenic acids, zinc salts is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthenic acids, zinc salts suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthenic acids, zinc salts including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Erdölindustrie

Naphthensäuren (NAs) sind ein komplexes Gemisch aus überwiegend alkylsubstituierten cycloaliphatischen Carbonsäuren und einer geringen Menge an aliphatischen Säuren, die in Rohöl, Schweröl und Ölsandbitumen vorkommen . Sie sind giftige Bestandteile in Raffinerie-Abwasser und in Ölsand-Extraktionswasser und führen zu Korrosionsproblemen innerhalb der Ölraffinerien . Daher muss die Menge an NAs in Erdölen und Abwasser aus der Erdölindustrie unterdrückt werden .

Superkritische Fluide und ionische Flüssigkeiten

Das Verfahren zur Reduzierung der Säure durch superkritische Fluide (SCFs) und ionische Flüssigkeiten (ILs) aus schweren Ölen ist eine wichtige Anwendung von NAs . Die überprüften Artikel zeigen, dass die Entfernung der Gesamtsäurezahl (TAN) durch die Einwirkung von SCF mit zunehmender Reaktionszeit und -temperatur zunimmt . Superkritisches Methanol (SC-MeOH) hat ein höheres Potenzial zur Entfernung der Säure von NAs als superkritisches Wasser (SCW), ohne dass sich Koks abscheidet . Die Entfernung der TAN aus NAs unter Verwendung von SCF folgt der Kinetik erster Ordnung bei der Entfernung der TAN . ILs können die Säure von Schweröl reduzieren, entweder indem sie zwitterionische Spezies bilden oder eine Käfigstruktur um NAs über spezifische chemische Bindungen bilden .

Marine Umweltverschmutzung und Kanal Korrosion

NAs sind eine der Hauptursachen für Meeresverschmutzung und Kanal Korrosion . Das Verständnis des Verhaltens von NAs unter verschiedenen Salinitätsbedingungen ist eine der Herausforderungen in der Ölindustrie

Wirkmechanismus

Target of Action

Naphthenic acids, zinc salts, also known as zinc naphthenates, are primarily used to produce metal naphthenates . These are covalent, hydrophobic coordination complexes that serve as hydrophobic sources of metal ions in diverse applications . The primary targets of these compounds are therefore the processes or reactions that require these metal ions.

Mode of Action

Zinc naphthenates interact with their targets by providing a source of zinc ions. These ions can then participate in various chemical reactions, serving as catalysts or additives . The naphthenate anions released during this process may also interact with other substances in the environment .

Biochemical Pathways

The exact biochemical pathways affected by zinc naphthenates can vary widely depending on the specific application and environment. It’s known that these compounds can influence a range of reactions due to their role as a source of zinc ions

Result of Action

The molecular and cellular effects of zinc naphthenates’ action depend on the specific context in which they’re used. For instance, in industrial applications, they can enhance the efficiency of certain processes by providing a source of zinc ions . They can also have environmental impacts, as they’re classified as hazardous to the aquatic environment .

Action Environment

The action, efficacy, and stability of zinc naphthenates can be influenced by various environmental factors. For example, they’re known to be stable under normal conditions , but their action can be affected by the presence of other substances or specific environmental conditions . Furthermore, their impact on the environment can vary depending on factors such as their concentration and the specific characteristics of the local ecosystem .

Safety and Hazards

Zukünftige Richtungen

The ongoing challenge of treatment of water-in-oil (W/O) or oil-in-water (O/W) emulsions in the oil and gas industry makes it important to understand how NAs act in emulsified systems and which acids are present in the interface . This understanding could lead to improved methods for treating these emulsions.

Biochemische Analyse

Biochemical Properties

Naphthenic acids, zinc salts interact with a variety of enzymes and proteins. For instance, they have been found to interact with microbial taxa under certain anaerobic electron-accepting conditions . The nature of these interactions is largely dependent on the specific structure and composition of the naphthenic acids, zinc salts .

Cellular Effects

The effects of naphthenic acids, zinc salts on cells and cellular processes are diverse. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the environmental conditions and the specific structure of the naphthenic acids, zinc salts .

Molecular Mechanism

At the molecular level, naphthenic acids, zinc salts exert their effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are largely dependent on the structure and composition of the naphthenic acids, zinc salts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthenic acids, zinc salts can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of naphthenic acids, zinc salts can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Naphthenic acids, zinc salts are involved in various metabolic pathways. They interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Naphthenic acids, zinc salts are transported and distributed within cells and tissues in a manner that is largely dependent on their specific structure and composition .

Subcellular Localization

The subcellular localization of naphthenic acids, zinc salts and their effects on activity or function can vary depending on their specific structure and composition . This could include any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Eigenschaften

IUPAC Name |

zinc;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHEAHEQDAIDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873434 | |

| Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12001-85-3 | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

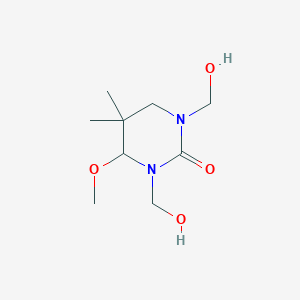

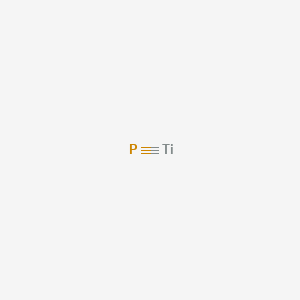

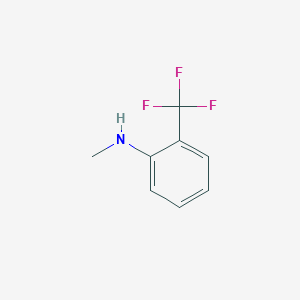

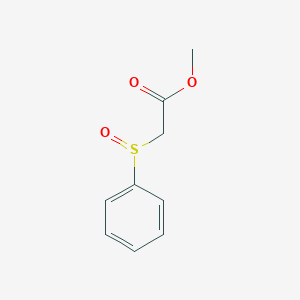

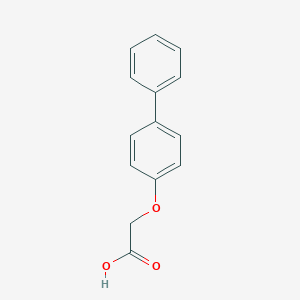

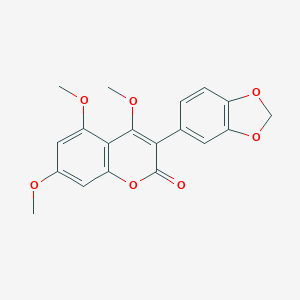

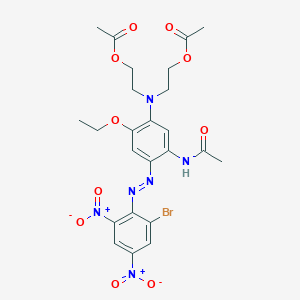

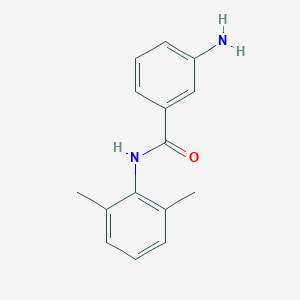

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.